molecular formula C8H7BrF2O B8764317 1-(4-Bromo-phenyl)-2,2-difluoro-ethanol

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol

Cat. No.: B8764317
M. Wt: 237.04 g/mol
InChI Key: MACLWDXHRYFAPX-UHFFFAOYSA-N
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Description

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. Structurally, it consists of a 4-bromophenyl group attached to a vicinal difluoroethanol moiety. The bromine substituent enhances electrophilic reactivity, while the fluorines influence polarity, acidity, and metabolic stability. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the electronic effects of bromine and fluorine for targeted reactivity .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(4-bromophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H

InChI Key

MACLWDXHRYFAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)Br

Origin of Product

United States

Comparison with Similar Compounds

(R)-1-(4-Bromo-phenyl)-ethanol

  • Molecular Formula : C₈H₈BrFO
  • Molecular Weight : 213.05 g/mol
  • Key Features : Single fluorine atom at the β-position.
  • Synthesis: Biocatalytic reduction of 1-(4-Bromo-phenyl)-ethanone using Aspergillus niger EBK-9, achieving 82% yield and >99% enantiomeric excess .
  • Applications : Chiral building block for pharmaceuticals.

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol (Target Compound)

  • Key Differences: Two fluorines at the β-carbon, increasing acidity (pKa ~12–13, estimated) and lipophilicity (logP ~2.5) compared to the monofluoro analog.
  • Synthetic Route: Likely via reduction of 1-(4-Bromo-phenyl)-2,2-difluoro-ethanone using selective reducing agents (e.g., NaBH₄ with fluorinated substrates).

Bromophenyl Ethanones (Precursors)

1-(4-Bromophenyl)-2-fluoro-ethanone

  • Molecular Formula : C₈H₆BrFO
  • Molecular Weight : 217.04 g/mol
  • CAS : 403-30-5
  • Applications : Precursor for fluorinated alcohols; used in nucleophilic substitutions or reductions .

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone

  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : 287.01 g/mol
  • Safety : Requires handling precautions (e.g., ventilation, PPE) due to irritant properties .

Bromophenyl Amines and Heterocycles

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

  • Molecular Formula : C₈H₇BrF₃N
  • Molecular Weight : 254.05 g/mol
  • Key Differences : Amine group instead of hydroxyl; higher basicity (pKa ~9–10) .

1-(4-Bromo-phenyl)-5-(4-methylsulfonyl-phenyl)-3-trifluoromethyl-1H-1,2,4-triazole

  • Applications : COX-2 inhibitor; demonstrates anti-inflammatory activity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₈H₇BrF₂O 237.04 Diol, Bromoaryl High lipophilicity; pharmaceutical intermediate -
(R)-1-(4-Bromo-phenyl)-ethanol C₈H₈BrFO 213.05 Alcohol, Bromoaryl Biocatalysis; enantioselective synthesis
1-(4-Bromophenyl)-2-fluoro-ethanone C₈H₆BrFO 217.04 Ketone, Bromoaryl Precursor for fluorinated alcohols
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine C₈H₇BrF₃N 254.05 Amine, Trifluoroalkyl Potential CNS drug candidate

Research Findings and Trends

  • Synthetic Efficiency: Biocatalytic methods (e.g., Aspergillus niger) offer greener routes for ethanol derivatives compared to traditional chemical reductions .
  • Fluorine Effects : Difluoro and trifluoro substituents enhance metabolic stability and binding affinity in bioactive molecules but may complicate synthesis due to steric and electronic effects .
  • Safety Profiles: Fluorinated ketones and amines often require stringent safety protocols, as seen in SDS data for trifluoroethanones .

Preparation Methods

Reaction Protocol

A stirred solution of 4-bromoacetophenone (0.2 mmol) and TMSCF₂H (1.5 equiv.) in anhydrous DMF is treated with t-Bu-P4 (10 mol%) under nitrogen. The mixture reacts at room temperature for 12–24 hours, followed by quenching with saturated NH₄Cl and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data:

  • Yield : 68–72%

  • Reaction Time : 18 hours (optimal)

  • Catalyst Load : 10 mol% t-Bu-P4

Mechanistic Insights

The reaction proceeds via Lewis base activation of TMSCF₂H, generating a difluoromethyl anion that attacks the carbonyl carbon of 4-bromoacetophenone. Subsequent protonation yields the secondary alcohol.

Alkylation of 4-Bromophenylacetic Acid Derivatives

A multi-step synthesis leveraging alkylation and reduction is documented in RSC protocols. This method is advantageous for scalability.

Stepwise Procedure

  • Esterification : 4-Bromophenylacetic acid is treated with methanol and H₂SO₄ to form methyl 4-bromophenylacetate.

  • Alkylation : The ester reacts with 1,1-difluoro-2-iodoethane (1.1 equiv.) in THF using t-BuOK as a base at −78°C to room temperature.

  • Saponification : The alkylated ester is hydrolyzed with NaOH/MeOH (1:1) to the carboxylic acid.

  • Reduction : Lithium aluminum hydride (LAH) reduces the acid to the alcohol.

Key Data:

  • Overall Yield : 43–53% (4 steps)

  • Critical Step : Alkylation at −78°C minimizes side reactions.

Grignard Reagent-Mediated Synthesis

Methodology

  • Grignard Formation : 4-Bromophenylmagnesium bromide is prepared from 1-bromo-4-bromobenzene and Mg in THF.

  • Nucleophilic Addition : The Grignard reagent reacts with 2,2-difluoroacetaldehyde at 0°C, followed by acidic workup.

Key Data:

  • Yield : 58–62%

  • Purity : >95% (by ¹H NMR)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Organocatalysis7298ModerateHigh
Alkylation5395HighModerate
Grignard6295LowLow

Organocatalysis offers the best balance of yield and purity, while alkylation is preferred for large-scale synthesis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.90 (t, J = 6.8 Hz, 1H, -CH(OH)-), 2.10 (m, 2H, -CF₂-).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −114.2 (t, J = 6.8 Hz).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Optimization

  • Moisture Sensitivity : TMSCF₂H and Grignard reagents require strict anhydrous conditions.

  • Byproduct Formation : Alkylation at higher temperatures produces 1-(4-bromophenyl)-2-fluoroethanol (5–8%), necessitating low-temperature control .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-phenyl)-2,2-difluoro-ethanol, and how do their yields compare under optimized conditions?

  • Methodological Answer : Two primary methods are widely used:

Biocatalytic Reduction : Using microbial strains like Aspergillus niger EBK-9 to reduce ketone precursors (e.g., 1-(4-Bromo-phenyl)-ethanone) in a fermenter with glucose, yeast extract, and ram horn peptone as growth media. This method achieves 82% yield and >99% enantiomeric excess .

Chemical Reduction : Employing reducing agents (e.g., NaBH₄) in polar aprotic solvents (DMF) with K₂CO₃ as a base. Yields vary depending on substituent effects and reaction optimization .
Comparison Table :

MethodYieldEnantiomeric ExcessKey ConditionsReference
Biocatalytic82%>99%Fermenter, fungal media
Chemical Reduction60-75%Not reportedDMF, K₂CO₃, 80°C

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Effective for separating enantiomers and quantifying purity using chiral stationary phases.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using SHELX programs for structure refinement) .
  • Polarimetry : Measure optical rotation, though less precise for complex mixtures.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Silica Gel Chromatography : Use gradient elution (e.g., Hexane:EtOAc = 5:1) to separate products based on polarity .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity.

Advanced Research Questions

Q. What factors contribute to contradictory data in the enantioselective synthesis of this compound?

  • Methodological Answer : Discrepancies arise from:
  • Microbial Strain Variability : Different fungal strains (A. niger vs. Candida spp.) produce varying enantioselectivity due to enzyme specificity .
  • Reaction Media : Carbon sources (e.g., glucose vs. glycerol) influence microbial activity and product profiles.
  • Resolution : Standardize strain selection and media composition; validate with chiral HPLC .

Q. How do electron-withdrawing substituents (e.g., bromo, fluoro) influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Bromo Substituents : Activate the phenyl ring for electrophilic attacks but hinder nucleophilic substitution due to steric and electronic effects.
  • Fluoro Substituents : Increase electrophilicity at the β-carbon via inductive effects, accelerating reactions like oxidation or fluorination .
    Case Study : Substitution of the β-hydroxy group in this compound with azide proceeds faster in fluorinated analogs due to enhanced leaving-group stability .

Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in reductions or substitutions.
  • Molecular Dynamics : Simulate enzyme-substrate interactions (e.g., A. niger ketoreductase) to optimize biocatalytic pathways .

Data Contradiction Analysis

  • Biocatalytic vs. Chemical Yields : Higher enantiomeric purity in biocatalysis () contrasts with lower yields in chemical methods (). This highlights a trade-off between stereochemical control and scalability.
  • Substituent Effects : Fluorine's electron-withdrawing nature may paradoxically slow某些 reactions due to steric hindrance, requiring solvent optimization (e.g., DMF > THF) .

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